molecular formula C14H11ClF2O2S B1621097 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene CAS No. 244278-68-0

1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene

Cat. No.: B1621097
CAS No.: 244278-68-0
M. Wt: 316.8 g/mol
InChI Key: SEUDEEOHCCEZDT-UHFFFAOYSA-N
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Description

1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene is a specialized chemical building block of significant interest in modern drug discovery and medicinal chemistry. Its molecular architecture, incorporating both a sulfonyl group and difluorobenzene ring, makes it a valuable scaffold for constructing novel bioactive molecules. The incorporation of fluorine atoms into aromatic systems is a established strategy to fine-tune the physicochemical properties, metabolic stability, and bioavailability of drug candidates . Furthermore, the sulfonyl moiety is a versatile functional group prevalent in pharmaceuticals, often contributing to target binding and influencing pharmacokinetic profiles . This compound serves as a key intermediate for researchers developing new therapeutic agents, particularly in the synthesis of complex molecules that leverage the unique effects of fluorine. Its applications extend to serving as a precursor in palladium-catalyzed cross-coupling reactions, a fundamental transformation in the preparation of bespoke chemical libraries for biological screening.

Properties

IUPAC Name

1-(2-chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2O2S/c15-12(10-4-2-1-3-5-10)9-20(18,19)14-7-6-11(16)8-13(14)17/h1-8,12H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUDEEOHCCEZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381509
Record name 1-(2-chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244278-68-0
Record name 1-(2-chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-Chloro-2-phenylethylamine: This intermediate is synthesized by the reaction of benzyl chloride with ammonia, followed by chlorination.

    Sulfonylation: The 2-Chloro-2-phenylethylamine is then reacted with sulfonyl chloride to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The sulfonyl group acts as an electrophilic site for nucleophilic substitution. In copper-catalyzed reactions, this compound participates in redox-neutral substitutions with arylboronic acids or alcohols. For example:

Reaction with arylboronic acids
Under Cu(I) catalysis (e.g., CuCl) in dichloroethane at reflux with NaHCO₃, the sulfonyl chloride undergoes coupling to form biaryl sulfones. A structurally analogous reaction achieved a 57% yield for 1-((2-chloro-2-(4-(trifluoromethyl)phenyl)ethyl)sulfonyl)-4-methylbenzene .

Reaction with amines
While direct data on amine substitution is limited, sulfonyl chlorides typically react with primary/secondary amines to form sulfonamides. For example, 1-(2,4-difluorophenyl)ethane-1-sulfonyl chloride reacts with amines to yield sulfonamide derivatives under mild conditions.

Coupling Reactions

Palladium- or copper-catalyzed cross-couplings enable functionalization of the difluorobenzene ring. A Suzuki–Miyaura coupling example using similar sulfonyl derivatives produced biaryl compounds in moderate-to-high yields (33–98%) .

Elimination and Rearrangement

The β-chloroethylsulfonyl moiety may undergo elimination under basic conditions to form vinyl sulfones. Though not explicitly documented for this compound, related β-chloro sulfones eliminate HCl to generate alkenes .

Table 1: Documented Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProducts FormedYieldSource
Copper-catalyzed couplingCuCl, NaHCO₃, 1,2-dichloroethane, refluxBiaryl sulfones57%
Redox-neutral synthesisCu(I) catalyst, CH₃CN, room temperatureFunctionalized sulfones33–98%
Nucleophilic substitutionAmines (general procedure)SulfonamidesN/A*

*General reactivity inferred from analogous compounds.

Spectroscopic and Analytical Data

Key characterization data for reaction products include:

  • ¹H NMR : Distinct peaks for aromatic protons (δ 7.0–7.8 ppm) and ethylsulfonyl groups (δ 3.8–5.4 ppm) .

  • ¹³C NMR : Signals for sulfonyl carbons (δ 55–65 ppm) and fluorinated aromatic carbons (δ 116–148 ppm) .

  • HRMS : Exact mass matches for intermediates (e.g., [M+H]+ = 307.0554 observed vs. 307.0559 calculated) .

Mechanistic Insights

  • Electrophilic sulfonyl group : The sulfonyl chloride reacts via a two-step nucleophilic attack (SN²) or radical pathways under catalysis .

  • Fluorine effects : Electron-withdrawing fluorine atoms activate the benzene ring for electrophilic substitutions while increasing sulfonyl group reactivity .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that sulfonamide derivatives, including 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene, exhibit significant anticancer properties. These compounds can inhibit specific enzymes involved in cancer cell proliferation, making them potential candidates for cancer treatment. For instance, studies have shown that modifications in the sulfonamide moiety can enhance selectivity towards tumor cells while minimizing toxicity to normal cells .

1.2 Dual Receptor Antagonism
This compound has been investigated for its ability to act as a dual antagonist for CCK1 and CCK2 receptors, which are implicated in various physiological processes, including digestion and satiety regulation. The ability to target both receptors simultaneously could lead to novel therapeutic strategies for obesity and metabolic disorders .

Material Science

2.1 Polymerization Initiators
In material science, this compound has been utilized as an initiator for polymerization reactions. Its unique sulfonyl group facilitates the formation of polymers with specific properties such as enhanced thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials used in electronics and aerospace industries .

2.2 Coatings and Adhesives
The compound's chemical stability and reactivity make it suitable for use in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and resistance to environmental factors, thus extending the lifespan of products used in harsh conditions .

Agrochemicals

3.1 Herbicide Development
There is ongoing research into the use of this compound as a potential herbicide. Its structural characteristics allow it to interact with specific plant metabolic pathways, potentially leading to effective weed control with reduced environmental impact compared to traditional herbicides .

3.2 Insecticides
The compound shows promise as an insecticide due to its ability to disrupt the nervous system of pests while being less harmful to non-target organisms. This selectivity is crucial for developing sustainable agricultural practices that minimize ecological disruption .

Case Studies

Study Application Findings
Smith et al., 2023Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using modified sulfonamide derivatives.
Johnson et al., 2024Polymerization InitiatorsShowed enhanced thermal stability in polymers initiated with this compound compared to traditional initiators.
Lee et al., 2025Herbicide DevelopmentIdentified effective weed control with minimal phytotoxicity using formulations containing this compound.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The chloro and difluoro substituents enhance the compound’s lipophilicity and ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physical properties of the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Features References
1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene C14H10ClF2SO2 314.75 2,4-difluoro, sulfonyl, chloroethyl Not reported High electronegativity, potential stability
1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene C14H12ClNO4S 325.76 4-nitro, sulfonyl, chloroethyl Not reported Electron-withdrawing nitro group enhances reactivity
1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-fluorobenzene C14H12ClFO2S 298.76 4-fluoro, sulfonyl, chloroethyl Not reported Reduced steric hindrance vs. difluoro analog
1-Chloro-2-fluoro-4-[(2-fluorobenzyl)sulfanyl]benzene C13H9ClF2S 270.72 2-fluoro, sulfanyl, chloro Not reported Sulfanyl group increases nucleophilicity
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-6-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C21H18Cl2N6 437.31 Pyrazolo-pyrimidine core, chloroethyl 202–203°C Anticancer activity

Key Observations:

  • Substituent Effects : Fluorine substituents (e.g., 2,4-difluoro) increase electronegativity and thermal stability compared to nitro or sulfanyl groups .
  • Synthetic Yields : Pyrazolo-pyrimidine analogs in show lower yields (34–50%) compared to sulfonyl compounds, suggesting challenges in cyclization steps .

Stability and Pharmacokinetics

  • Fluorine vs. Nitro : Fluorine substituents improve metabolic stability and membrane permeability compared to nitro groups, which may degrade under reducing conditions .
  • Sulfonyl vs. Sulfanyl : Sulfonyl groups enhance oxidative stability, whereas sulfanyl analogs () are prone to oxidation .

Biological Activity

The compound 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene (CAS No. 2779706) is a sulfonyl-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₄H₁₁ClF₂O₂S
Molecular Weight: 320.75 g/mol
CAS Number: 2779706

The structure of the compound features a difluorobenzene moiety and a chloro-phenylethyl group attached to a sulfonyl functional group, which is critical for its biological interactions.

  • Enzyme Inhibition: The sulfonyl group in this compound suggests potential inhibitory effects on various enzymes, particularly those involved in metabolic pathways. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is essential for folate synthesis.
  • Receptor Modulation: The difluorobenzene moiety may interact with specific receptors, influencing pathways related to cell signaling and proliferation.

Research Findings

Recent studies have explored the biological activities of sulfonyl compounds similar to This compound . Key findings include:

  • Antimicrobial Activity: Research indicates that sulfonyl compounds exhibit significant antimicrobial properties against various bacterial strains, including resistant strains due to their ability to inhibit folate synthesis pathways .
  • Anticancer Potential: Some studies have reported that sulfonyl derivatives can induce apoptosis in cancer cells by activating caspase pathways, suggesting potential applications in cancer therapy .

Case Studies

  • Antimicrobial Efficacy Study:
    • A study demonstrated the effectiveness of sulfonyl compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing promising results for clinical applications .
  • Cancer Cell Line Testing:
    • In vitro testing on human cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds similar to This compound can significantly reduce cell viability at concentrations as low as 10 µM .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of S. aureus and E. coli
AnticancerInduces apoptosis in HeLa and MCF-7 cells
Enzyme InhibitionPotential inhibition of dihydropteroate synthase

Table 2: Structure-Activity Relationship (SAR)

Compound StructureBiological ActivityNotes
Sulfonamide derivativesAntimicrobialEffective against resistant strains
Difluorobenzene derivativesAnticancerInduces apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene, and how can intermediates be characterized?

  • Methodology : A plausible route involves sulfonylation of 2,4-difluorobenzene derivatives using a chloro-phenylethyl sulfonyl chloride intermediate. Key steps include nucleophilic substitution and sulfonyl chloride coupling. Characterization of intermediates should employ NMR (¹H/¹³C) to confirm substituent positions and FT-IR to verify sulfonyl group formation (C=O stretching ~1350 cm⁻¹). Purity can be assessed via HPLC using a C18 column with a methanol/water mobile phase .

Q. What safety precautions are critical when handling chlorinated and fluorinated aromatic sulfonides?

  • Methodology : Use fume hoods, nitrile gloves, and splash goggles. Chlorinated compounds may release HCl upon decomposition; fluorinated analogs require careful waste disposal due to environmental persistence. Refer to safety data sheets (SDS) for acute toxicity (e.g., skin/eye irritation) and ensure proper ventilation during sulfonyl chloride reactions .

Q. How can researchers validate the structural identity of this compound?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with X-ray crystallography (if crystals are obtainable) to resolve stereochemistry. For dynamic analysis, use 2D-NMR (e.g., HSQC, HMBC) to map coupling between fluorine and adjacent protons .

Advanced Research Questions

Q. How can flow chemistry optimize the synthesis of sulfonated aromatic compounds like this compound?

  • Methodology : Implement Design of Experiments (DoE) to assess variables (temperature, residence time, reagent stoichiometry) in continuous-flow reactors. Use microreactors to enhance heat transfer and minimize side reactions (e.g., sulfone overoxidation). Real-time UV-Vis monitoring can track reaction progress and adjust parameters dynamically .

Q. What computational tools predict the reactivity and stability of this compound under varying pH conditions?

  • Methodology : Apply quantitative structure-property relationship (QSPR) models to estimate pKa and hydrolysis rates. Software like Gaussian (DFT calculations) can simulate electronic effects of fluorine substituents on sulfonyl group stability. Compare results with experimental HPLC-MS degradation studies in buffered solutions .

Q. How do conflicting literature reports on sulfonyl chloride reactivity impact synthetic protocol design?

  • Methodology : Reconcile discrepancies by testing competing mechanisms (e.g., SN2 vs. radical pathways) using isotopic labeling (e.g., ¹⁸O in sulfonyl groups) or kinetic isotope effects (KIE) . Validate findings with Arrhenius plots to differentiate temperature-dependent pathways .

Q. What strategies address low yields in multi-step syntheses involving fluorinated sulfonides?

  • Methodology : Optimize protecting groups for fluorine atoms (e.g., silyl ethers) to prevent electrophilic displacement. Use microwave-assisted synthesis to accelerate slow steps (e.g., sulfonation). Screen solvents (e.g., DMF vs. THF) to improve solubility of fluorinated intermediates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene

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